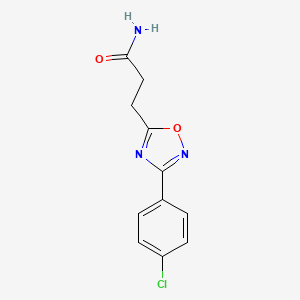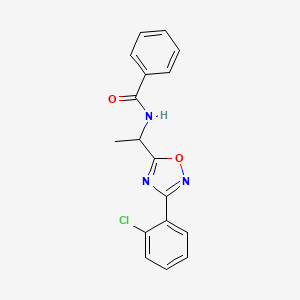
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, commonly known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
CPEB exerts its effects through the regulation of mRNA translation, which is a critical process for the synthesis of proteins. CPEB binds to specific sequences in the 3' untranslated region of target mRNAs, leading to the recruitment of translation initiation factors and the subsequent initiation of protein synthesis.
Biochemical and Physiological Effects:
CPEB has been shown to have a variety of biochemical and physiological effects, including the regulation of synaptic plasticity, memory formation, and cancer cell proliferation. CPEB has also been implicated in the regulation of circadian rhythms and the response to stress.
实验室实验的优点和局限性
CPEB is a useful tool for studying the regulation of mRNA translation and its effects on cellular processes. However, CPEB can be difficult to work with due to its instability and low solubility in aqueous solutions. Additionally, the effects of CPEB on cellular processes can be highly context-specific, making it challenging to draw general conclusions.
未来方向
There are several future directions for research on CPEB, including the identification of new target mRNAs, the development of more stable and soluble analogs, and the investigation of the role of CPEB in other cellular processes. Additionally, the development of CPEB-based therapeutics for the treatment of various diseases is an exciting area of research that holds great promise.
合成方法
CPEB can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-(2-aminoethyl)-1,2,4-oxadiazole in the presence of a base. The resulting compound is then treated with benzoyl chloride to form CPEB.
科学研究应用
CPEB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CPEB has been shown to play a critical role in synaptic plasticity and memory formation. In cancer research, CPEB has been identified as a potential therapeutic target for the treatment of various types of cancer. In drug development, CPEB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)12-7-3-2-4-8-12)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUUBKBEMUIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

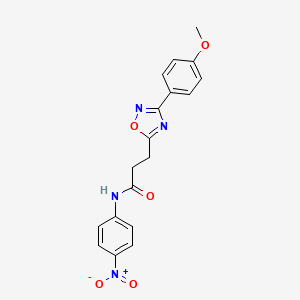
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)

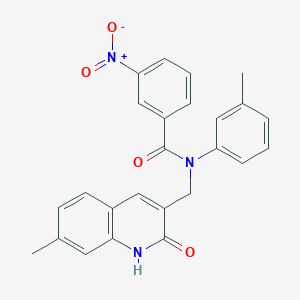
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)
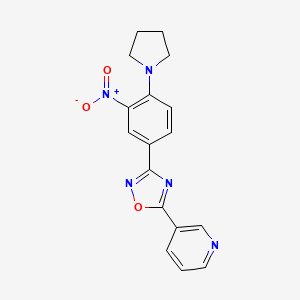
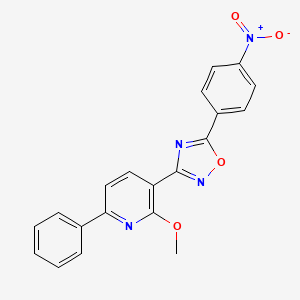


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
